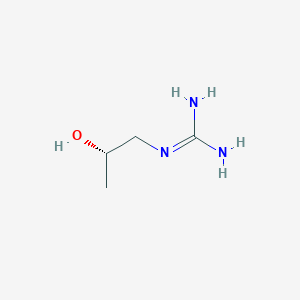

(S)-1-(2-hydroxypropyl)guanidine

CAS No.:

Cat. No.: VC13998411

Molecular Formula: C4H11N3O

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H11N3O |

|---|---|

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | 2-[(2S)-2-hydroxypropyl]guanidine |

| Standard InChI | InChI=1S/C4H11N3O/c1-3(8)2-7-4(5)6/h3,8H,2H2,1H3,(H4,5,6,7)/t3-/m0/s1 |

| Standard InChI Key | DABOOPWKHPBSBV-VKHMYHEASA-N |

| Isomeric SMILES | C[C@@H](CN=C(N)N)O |

| Canonical SMILES | CC(CN=C(N)N)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The molecular formula of (S)-1-(2-hydroxypropyl)guanidine is C₄H₁₁N₃O, comprising a guanidine group (–NH–C(=NH)–NH₂) linked to a 2-hydroxypropyl chain (–CH₂–CH(OH)–CH₃). The S-configuration at the chiral center (C2 of the hydroxypropyl group) distinguishes this enantiomer from its R-counterpart. The guanidine moiety’s strong basicity (pKa ~13) arises from resonance stabilization of the protonated form .

Table 1: Comparative Molecular Properties of Guanidine Derivatives

Synthetic Methodologies

General Strategies for Guanidine Synthesis

Guanidine derivatives are typically synthesized via:

-

Thiourea/isothiourea routes: Reaction of thioureas with amines or mercury-based reagents .

-

Carbodiimide-mediated coupling: Using reagents like DCC or EDCI to activate carboxylic acids for guanidinylation .

-

Nucleophilic substitution: Alkylation of guanidine with haloalkanes or epoxides .

Proposed Synthesis of (S)-1-(2-Hydroxypropyl)guanidine

A plausible route involves the stereoselective alkylation of guanidine with (S)-propylene oxide under basic conditions:

-

Epoxide ring-opening:

This method mirrors the synthesis of 1-(3-cyclooctyloxy-2-hydroxypropyl)guanidine , where epoxide intermediates are employed to introduce hydroxyalkyl groups.

-

Purification: Chromatographic techniques (e.g., silica gel) or recrystallization to isolate the enantiomerically pure product.

Physicochemical and Pharmacokinetic Properties

Stereochemical Stability

The S-configuration may influence intermolecular interactions. For example, in analogous compounds, intramolecular hydrogen bonding between hydroxy and guanidine groups stabilizes specific conformations .

Challenges and Future Directions

-

Stereoselective Synthesis: Optimizing enantiomeric excess (ee) during epoxide ring-opening requires chiral catalysts or enzymes.

-

Toxicity Profiling: Guanidines can exhibit neurotoxicity; detailed in vitro and in vivo studies are needed.

-

Structure-Activity Relationships: Systematic modification of the hydroxypropyl chain’s length and branching could refine biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume